2-(2,4-Dichlorophenoxy)-N-((((4-methoxyphenyl)amino)thioxomethyl)amino)propanamide
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Description
2-(2,4-Dichlorophenoxy)-N-((((4-methoxyphenyl)amino)thioxomethyl)amino)propanamide is a useful research compound. Its molecular formula is C17H17Cl2N3O3S and its molecular weight is 414.3. The purity is usually 95%.
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Scientific Research Applications
Preclinical Toxicity Evaluation of Anti-inflammatory Agents
Tepoxalin , a compound with a somewhat related structure, serves as an anti-inflammatory agent by inhibiting cyclooxygenase and 5-lipoxygenase activities. It has been evaluated for oral toxicity in rats and dogs, showing significant findings related to liver weight, centrilobular hypertrophy, hepatic necrosis, and renal changes. This research emphasizes the importance of understanding the toxicological profile of compounds for their safe application in treating inflammation (Knight et al., 1996) Toxicological Sciences.
Anticancer Activity of Acyl Derivatives
The cytotoxic evaluation of 3-acyl derivatives of a quinone-based system highlights their potential in treating cancer. Derivatives demonstrated high efficacy against cell lines resistant to treatment with doxorubicin, suggesting their role in cancer research as inhibitors of topoisomerase II and modulators of cell differentiation (Gomez-Monterrey et al., 2011) Journal of Medicinal Chemistry.
Src Kinase Inhibition for Cancer Therapy
Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity presents a promising avenue for cancer treatment. These compounds, through their action on Src kinase, can inhibit Src-mediated cell proliferation, offering potential therapeutic benefits in oncology (Boschelli et al., 2001) Journal of Medicinal Chemistry.
Properties
IUPAC Name |
1-[2-(2,4-dichlorophenoxy)propanoylamino]-3-(4-methoxyphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O3S/c1-10(25-15-8-3-11(18)9-14(15)19)16(23)21-22-17(26)20-12-4-6-13(24-2)7-5-12/h3-10H,1-2H3,(H,21,23)(H2,20,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGMMBYMXURSOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=S)NC1=CC=C(C=C1)OC)OC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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